molecular formula C20H19N3O4S3 B2932300 N-{3-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 833434-30-3

N-{3-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2932300
CAS No.: 833434-30-3
M. Wt: 461.57
InChI Key: YHSVZPYZYQJCEP-UHFFFAOYSA-N
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Description

N-{3-[1-(Benzenesulfonyl)-5-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazole-based sulfonamide derivative featuring a dihydropyrazole core substituted with benzenesulfonyl and thiophen-2-yl groups. The methanesulfonamide moiety is attached to a phenyl ring at the 3-position. This compound’s structure combines sulfonamide pharmacophores with heterocyclic elements, a design strategy commonly employed in medicinal chemistry to enhance binding affinity and metabolic stability .

Properties

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S3/c1-29(24,25)22-16-8-5-7-15(13-16)18-14-19(20-11-6-12-28-20)23(21-18)30(26,27)17-9-3-2-4-10-17/h2-13,19,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSVZPYZYQJCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step reactions. One common method includes the initial formation of the pyrazole ring followed by sulfonylation and thiophene substitution. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

N-{3-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-{3-[1-(Benzenesulfonyl)-5-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide with structurally analogous compounds derived from the evidence, focusing on substituent variations and physicochemical properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound (Target) Dihydropyrazole - Benzenesulfonyl (R1)
- Thiophen-2-yl (R2)
- Methanesulfonamide (R3)
C₂₀H₁₉N₃O₄S₂ 453.52 Thiophene ring (electron-rich heterocycle) at R2; methanesulfonamide at phenyl-3 position.
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide Dihydropyrazole - 3-Chlorophenylsulfonyl (R1)
- 2-Fluorophenyl (R2)
- Ethanesulfonamide (R3)
C₂₃H₂₁ClFN₃O₄S₂ 554.00 Halogenated aryl groups (Cl, F) enhance lipophilicity; ethanesulfonamide increases steric bulk.
N-{3-[1-Isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Dihydropyrazole - Isobutyryl (R1)
- 2-Methylphenyl (R2)
- Methanesulfonamide (R3)
C₂₂H₂₅N₃O₃S 435.52 Isobutyryl group (electron-withdrawing) at R1; 2-methylphenyl enhances hydrophobicity.
N-{2-[1-Benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Dihydropyrazole - Benzoyl (R1)
- 2-Methoxyphenyl (R2)
- Methanesulfonamide (R3)
C₂₄H₂₃N₃O₄S 449.50 Benzoyl group (polar aromatic) at R1; methoxy substituent at R2 improves solubility.

Key Observations:

Electronic Effects : The target compound’s thiophen-2-yl group introduces sulfur-based π-electron density, which may favor interactions with metalloenzymes or aromatic stacking compared to halogenated or methoxy-substituted analogs .

Conversely, the isobutyryl group in may enhance metabolic stability due to steric shielding.

Solubility : The 2-methoxyphenyl group in improves aqueous solubility relative to the thiophene or halogenated derivatives, which are more lipophilic.

Research Implications

  • Thiophene vs. Phenyl Rings : Thiophene’s lower aromaticity and higher electron density could modulate binding specificity in sulfur-sensitive biological targets.
  • Sulfonamide Variations : Methanesulfonamide’s compact size may favor target engagement in sterically constrained active sites compared to bulkier ethanesulfonamide .

Further studies on enzymatic inhibition assays, pharmacokinetics, and crystallographic analysis (e.g., using SHELX-based refinement ) are warranted to validate these hypotheses.

Limitations

The evidence provided lacks direct biological or pharmacological data for the target compound, necessitating cautious interpretation of structural comparisons. Additional sources detailing synthesis routes, spectroscopic data, or activity profiles would strengthen the analysis.

Biological Activity

N-{3-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazole ring, a benzenesulfonyl group, and a thiophene moiety. This structural complexity is believed to contribute to its multifaceted biological activities.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, substituted pyrazoles have been shown to possess anticancer activity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers. In vitro studies demonstrated that certain derivatives had IC50 values as low as 2.97 µM against PC-3 cells, indicating potent cytotoxicity while sparing normal cells .

Antimicrobial Properties

The compound's structural elements suggest potential antimicrobial activity. Sulfonamide derivatives are known for their effectiveness against bacterial infections, particularly those caused by Mycobacterium species, which are responsible for diseases like tuberculosis. Studies have shown that related compounds can inhibit the growth of these pathogens effectively .

Cardiovascular Effects

Some sulfonamide derivatives have been studied for their effects on cardiovascular health. For example, certain compounds have demonstrated the ability to act as endothelin receptor antagonists, which may attenuate conditions like pulmonary hypertension and cardiac hypertrophy in experimental models .

The biological activities of this compound are likely mediated through various mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been observed to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes.
  • Receptor Modulation : The interaction with specific receptors, such as endothelin receptors or estrogen receptors, may underlie some of the compound's effects on cancer and cardiovascular systems .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerSiHa (Cervical Cancer)3.60
AnticancerPC-3 (Prostate Cancer)2.97
AntimicrobialMycobacterium spp.N/A
CardiovascularEndothelin ReceptorN/A
MechanismDescription
Enzymatic InhibitionInhibition of cyclooxygenase enzymes
Receptor ModulationInteraction with endothelin and estrogen receptors
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

Case Study 1: Anticancer Efficacy in vitro

A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. Among them, one derivative exhibited an IC50 value of 3.60 µM against SiHa cells, demonstrating selective toxicity towards cancerous cells while showing minimal effects on normal HEK293T cells .

Case Study 2: Antimicrobial Activity Against Mycobacterium

Another investigation focused on the antimicrobial properties of sulfonamide derivatives against Mycobacterium species. The study highlighted that certain compounds could inhibit the growth of these pathogens significantly, suggesting potential therapeutic applications in treating tuberculosis and related infections .

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